molecular formula C10H11N3O B097035 N-(1H-benzimidazol-2-yl)propanamide CAS No. 17413-08-0

N-(1H-benzimidazol-2-yl)propanamide

Cat. No.: B097035
CAS No.: 17413-08-0
M. Wt: 189.21 g/mol
InChI Key: YAURMDVFWWAYJC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)propanamide is an organic compound with the chemical formula C10H11N3O. It belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(1H-benzimidazol-2-yl)propanamide typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(1H-benzimidazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the benzimidazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)propanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(1H-benzimidazol-2-yl)propanamide can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9(14)13-10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAURMDVFWWAYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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